molecular formula C15H17NO3 B139406 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile CAS No. 137464-95-0

4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile

Cat. No.: B139406
CAS No.: 137464-95-0
M. Wt: 259.3 g/mol
InChI Key: YADTXWFCSNVQPN-UHFFFAOYSA-N
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Description

4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile is a chemical compound characterized by its unique spirocyclic structure. This compound features a benzonitrile group attached to a spirocyclic dioxaspirodecane ring system, which includes a hydroxy group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile typically involves the formation of the spirocyclic ring system followed by the introduction of the benzonitrile group. One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with a suitable nitrile precursor under acidic or basic conditions. The hydroxy group can be introduced through subsequent hydrolysis or reduction reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzonitrile group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-(8-oxo-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile.

    Reduction: Formation of 4-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzylamine.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydroxy group may form hydrogen bonds with biological molecules, while the benzonitrile group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-one: A precursor in the synthesis of 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile.

    4-Hydroxycyclohexanone: Another compound with a similar spirocyclic structure.

    Ethyl (8-hydroxy-1,4-dioxaspiro[4.5]dec-8-yl)acetate: A related ester derivative.

Uniqueness

This compound is unique due to its combination of a spirocyclic ring system with a benzonitrile group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c16-11-12-1-3-13(4-2-12)14(17)5-7-15(8-6-14)18-9-10-19-15/h1-4,17H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADTXWFCSNVQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C3=CC=C(C=C3)C#N)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567100
Record name 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137464-95-0
Record name 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromobenzonitrile was treated in THF-hexane with n-butyllithium at -100° C. Cyclohexanedione monoethylene ketal was added at -100° to give 70% yield of 11.
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70%

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